5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a 4-chloro-2-nitrophenyl group, and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Furan Ring Formation: Cyclization reactions to form the furan ring.
Amidation: Coupling of the furan derivative with a methoxyphenylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 5-(4-amino-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide: Lacks the methoxy group, which may affect its chemical and biological properties.
5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide: Has the methoxy group in a different position, potentially altering its reactivity and interactions.
Uniqueness
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical behavior and biological activity. The presence of both nitro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-13-4-2-3-12(10-13)20-18(22)17-8-7-16(26-17)14-6-5-11(19)9-15(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTGWNQHWXYKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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